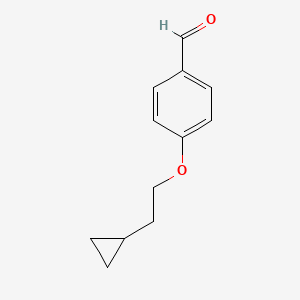

4-(2-Cyclopropylethoxyl)benzaldehyde

Description

4-(2-Cyclopropylethoxyl)benzaldehyde is a substituted benzaldehyde derivative characterized by a cyclopropylethoxyl group at the para-position of the benzaldehyde core. The cyclopropylethoxyl substituent introduces steric and electronic effects that influence its reactivity, solubility, and applications in organic synthesis, particularly in the preparation of heterocyclic compounds or pharmaceutical intermediates.

Properties

Molecular Formula |

C12H14O2 |

|---|---|

Molecular Weight |

190.24 g/mol |

IUPAC Name |

4-(2-cyclopropylethoxy)benzaldehyde |

InChI |

InChI=1S/C12H14O2/c13-9-11-3-5-12(6-4-11)14-8-7-10-1-2-10/h3-6,9-10H,1-2,7-8H2 |

InChI Key |

XXOQYOBPXQNFIO-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1CCOC2=CC=C(C=C2)C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key parameters of 4-(2-Cyclopropylethoxyl)benzaldehyde and its analogs, emphasizing substituent effects and functional properties:

Key Comparative Analysis

Reactivity: 4-Hydroxybenzaldehyde exhibits nucleophilic aromatic substitution (NAS) due to the activating hydroxyl group, enabling reactions with electrophiles . 4-(Bromomethyl)benzaldehyde is highly reactive in alkylation or cross-coupling reactions (e.g., Suzuki-Miyaura) via the bromomethyl group . this compound is expected to show moderate reactivity, with the ether oxygen acting as a weak electron donor. The cyclopropane ring may participate in strain-driven reactions (e.g., ring-opening under acidic conditions).

Synthetic Applications: 4-Chloro-2-cyclopropylbenzaldehyde is utilized in cycloaddition reactions to form heterocyclic scaffolds (e.g., oxazepines) . 4-Hydroxybenzaldehyde serves as a precursor for Schiff bases and antioxidants, validated in ethnopharmacological studies . The ethoxyl group in this compound likely enhances lipophilicity, making it suitable for drug delivery systems or polymer synthesis.

Safety and Handling: 4-(Bromomethyl)benzaldehyde requires stringent safety measures (e.g., eye flushing, skin decontamination) due to uncharacterized toxicity . 4-(4-Nitrophenoxy)benzaldehyde may pose environmental hazards due to nitro group persistence; GHS classification mandates proper waste disposal .

Research Findings and Trends

- Substituent Effects: Electron-donating groups (e.g., -OH, -OCH₂CH₂C₃H₅) increase benzaldehyde’s susceptibility to electrophilic attack, while electron-withdrawing groups (e.g., -NO₂) stabilize the aldehyde but reduce reactivity .

- Biological Activity : Hydroxyl and cyclopropane-containing derivatives show promise in antimicrobial and anti-inflammatory applications, though this compound’s bioactivity remains unexplored .

- Synthetic Challenges : Cyclopropane integration (as in this compound) requires careful control of reaction conditions to prevent ring strain-induced side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.